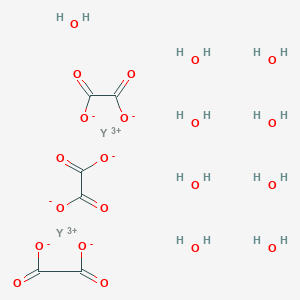
2,3-Diphenylbutanedinitrile
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2,3-Diphenylbutanedinitrile involves multi-step chemical processes. For instance, a synthesis pathway starting from 2-phenylpropionic acid to synthesize 2,3-dimethyl-2,3-diphenylbutanediol-1,4-ditosylate showcases the complex reactions involving bromination, coupling with zinc/copper couple, reduction, and tosylation to achieve the target compound (Xi et al., 1985).
Molecular Structure Analysis
Structural studies of organoboron compounds provide insights into the molecular structure of related compounds through crystal and molecular structures analysis, emphasizing the steric hindrance and spatial arrangements in molecules (Kliegel et al., 1984).
Chemical Reactions and Properties
2,3-Diphenylbutadiene, a related compound, demonstrates behavior in addition reactions, forming various products through interactions with hydrogen bromide, oxides of nitrogen, and diazonium compounds, indicative of the versatile chemical reactivity and potential of 2,3-Diphenylbutanedinitrile derivatives (Allen et al., 1939).
Physical Properties Analysis
The synthesis and analysis of imines from 2,3-diphenylbutane-1,4-diamine offer a glimpse into the physical properties, such as intramolecular hydrogen bonds and stereoisomers' stabilization, pertinent to understanding 2,3-Diphenylbutanedinitrile's characteristics (Biletzki et al., 2012).
Chemical Properties Analysis
Experimental and theoretical studies on simple symmetrically substituted diphenylbuta-1,3-diyne derivatives, closely related to 2,3-Diphenylbutanedinitrile, illuminate the spectroscopic properties, photophysical characteristics, and structural-property relationships crucial for understanding the compound's chemical behavior (Wierzbicka et al., 2015).
Scientific Research Applications
Synthesis and Spectral Properties of Porphyrazines : 2,3-Diphenylbutanedinitrile was used in the synthesis of Mg(II) porphyrazine complexes, leading to hexaphenyl-substituted porphyrazines. These compounds were analyzed for their electronic and steric structure and spectral properties, contributing to the understanding of molecular orbital perturbation theory and quantum-chemical calculations (Stuzhin et al., 2007).
Polymer Modifier and Fireproofing Agent : The compound's structural properties enable it to act as a free-radical initiator in polymerization processes. It is also used as a synergist in fireproofing agents for polyolefins, enhancing fireproofing effects while minimizing impact on polymer properties (Shen Xiao-don, 1999).
Graft Addition to Polyethylene : 2,3-Diphenylbutanedinitrile was involved in the graft addition of vinyltriethoxysilane to polyethylene, indicating its role in polymer modification processes (Parent et al., 2006).
Iridium-Catalyzed Asymmetric Hydrogenation : The hydrogenation of 2,3-Diphenylbutanedinitrile was studied to understand the kinetics and selectivity of the process, which has implications in asymmetric synthesis and catalysis (Cui et al., 2005).
Synthesis of Head-to-Head Polymers : This compound was used in the synthesis of head-to-head poly(α-methylstyrene), demonstrating its role in the development of novel polymer structures (Xi et al., 1985).
Resolution and Purification in Stereochemistry : It was utilized in the resolution of C2-symmetric 2,3-diphenylbutane-1,4-diol and purification of diastereomeric compounds, highlighting its importance in stereochemical studies (Periasamy et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2,3-diphenylbutanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPHABUGXMBVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934262 | |
| Record name | 2,3-Diphenylbutanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenylbutanedinitrile | |
CAS RN |
15146-07-3, 5424-86-2 | |
| Record name | NSC117511 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC12494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diphenylbutanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | meso-1,2-Dicyano-1,2-diphenylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)